molecular formula C19H23N5O2 B267841 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

Katalognummer B267841
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: RYYKZKXZODATMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine, also known as Moxonidine, is a drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of centrally acting antihypertensive agents and has been shown to be effective in the treatment of hypertension, as well as other conditions such as migraine headaches and neuropathic pain. In

Wirkmechanismus

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine acts as a selective agonist of the imidazoline I1 receptor, which is located in the brainstem and plays a role in the regulation of blood pressure. By activating this receptor, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine reduces sympathetic nervous system activity, leading to a decrease in blood pressure. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine also has other effects, such as reducing the release of norepinephrine from sympathetic nerve terminals and inhibiting the activity of the renin-angiotensin-aldosterone system.
Biochemical and Physiological Effects
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, leading to a decrease in blood pressure. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has also been shown to reduce the release of norepinephrine from sympathetic nerve terminals and inhibit the activity of the renin-angiotensin-aldosterone system. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has a number of advantages for lab experiments. It is a selective agonist of the imidazoline I1 receptor, which makes it a useful tool for studying the role of this receptor in the regulation of blood pressure and other physiological processes. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has also been extensively studied, and its synthesis method has been optimized for industrial production. However, there are also limitations to using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine in lab experiments. It is a drug that has potential therapeutic applications, which means that its effects on physiological processes may not be specific to the imidazoline I1 receptor. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has not been extensively studied in humans, which means that its effects may not be fully understood.

Zukünftige Richtungen

There are a number of future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine. One area of research could be to further explore its potential therapeutic applications, particularly in the treatment of anxiety and depression. Another area of research could be to investigate the effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine on other physiological processes, such as inflammation and immune function. Additionally, future research could focus on developing more selective agonists of the imidazoline I1 receptor, which could have potential therapeutic applications in a variety of conditions.

Synthesemethoden

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine is synthesized by the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazol-5-amine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with butan-1-amine to produce N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine. The synthesis method has been extensively studied and optimized for industrial production.

Wissenschaftliche Forschungsanwendungen

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of hypertension, as well as other conditions such as migraine headaches and neuropathic pain. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has also been shown to have potential applications in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.

Eigenschaften

Produktname

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

Molekularformel

C19H23N5O2

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine

InChI

InChI=1S/C19H23N5O2/c1-3-4-12-20-14-15-10-11-17(18(13-15)25-2)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h5-11,13,20H,3-4,12,14H2,1-2H3

InChI-Schlüssel

RYYKZKXZODATMS-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Kanonische SMILES

CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.